molecular formula C8H6N2O2S B2763706 6-acetyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one CAS No. 65692-03-7

6-acetyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B2763706
CAS No.: 65692-03-7
M. Wt: 194.21
InChI Key: FDHMMVAJYNHNFR-UHFFFAOYSA-N
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Description

6-Acetyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound featuring a fused thiazole-pyrimidine core with an acetyl substituent at the 6-position. Its molecular formula is C₈H₆N₂O₂S, with a molecular weight of 194.21 g/mol (derived from the base structure in with an added acetyl group). The compound is synthesized via acetylation of precursor thiazolo[3,2-a]pyrimidinones using acetic anhydride under reflux conditions, as demonstrated in the formation of 8-acetyl derivatives in .

Properties

IUPAC Name

6-acetyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2S/c1-5(11)6-4-9-8-10(7(6)12)2-3-13-8/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDHMMVAJYNHNFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C2N(C1=O)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-acetyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one typically involves the cyclization of 2-aminothiazoles with ethyl acetoacetate in the presence of acetic or polyphosphoric acid . The reaction proceeds through the formation of intermediate compounds, which are then nitrated with a mixture of nitric and sulfuric acid to yield 6-nitro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-ones. These nitro derivatives are subsequently reduced to the corresponding amines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and implementation of continuous flow processes, can be applied to the production of this compound.

Scientific Research Applications

Medicinal Chemistry Applications

1. Acetylcholinesterase Inhibitors
One of the most notable applications of 6-acetyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one derivatives is their potential as acetylcholinesterase inhibitors. These compounds have been investigated for their ability to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain. This action is particularly relevant for developing treatments for Alzheimer's disease.

A study demonstrated that a series of derivatives synthesized from this compound exhibited varying degrees of inhibition against human acetylcholinesterase in vitro. The most promising compounds were identified through virtual screening methods and synthesized using the Biginelli reaction and Hantzsch-type condensation techniques. The results indicated that certain structural modifications significantly enhanced inhibitory activity, highlighting the compound's potential as a lead for drug development in neurodegenerative diseases .

2. Antimicrobial Activity
Research has also explored the antimicrobial properties of this compound. Some derivatives have shown effective antibacterial and antifungal activities against various pathogens. These findings suggest that the compound could serve as a scaffold for developing new antimicrobial agents .

Data Table: Summary of Research Findings

StudyApplicationKey Findings
Acetylcholinesterase InhibitionIdentified novel inhibitors for Alzheimer's; structure-activity relationship established.
Antimicrobial ActivityDemonstrated efficacy against bacterial and fungal strains; potential for new antimicrobial drugs.

Case Studies

Case Study 1: Development of Acetylcholinesterase Inhibitors
In a detailed investigation, researchers synthesized several derivatives of this compound and evaluated their biological activity against acetylcholinesterase. The study utilized various analytical techniques such as IR spectroscopy and NMR to characterize the compounds. The most effective inhibitors were found to contain specific functional groups that enhanced binding affinity to the enzyme .

Case Study 2: Antimicrobial Screening
Another research effort focused on evaluating the antimicrobial properties of newly synthesized derivatives of this compound. The study involved testing these compounds against clinical isolates of bacteria and fungi. Results indicated significant antimicrobial activity in several derivatives, suggesting that modifications to the thiazole-pyrimidine framework could lead to potent new treatments for infections .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 6-acetyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one and related derivatives:

Compound Substituent(s) Molecular Weight Synthetic Route Key Properties/Applications Reference
This compound Acetyl at C6 194.21 g/mol Acetylation with acetic anhydride () Electron-withdrawing group; potential antimicrobial precursor
3-Benzoyl-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one Benzoyl at C3, methyl at C7 268.31 g/mol Reaction of 6-methyl-2-thiouracil with 1-acyl-2-bromoacetylenes () X-ray-confirmed planar structure; enhanced lipophilicity due to benzoyl group
6-(4-Methylphenyl)sulfonyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one Sulfonyl at C6 306.40 g/mol Substitution with sulfonyl chloride () Increased molecular weight; potential enzyme inhibition due to sulfonyl group
5-Oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid Carboxylic acid at C6 196.19 g/mol Oxidation or hydrolysis of acetyl precursor () Acidic properties; potential for salt formation
7-Amino-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one Amino at C7 169.20 g/mol Multi-step synthesis from thiouracil derivatives () Enhanced solubility; nucleophilic reactivity

Key Comparative Insights :

In contrast, benzoyl derivatives () introduce conjugated π-systems, enhancing planarity and lipophilicity, which may improve membrane permeability in biological systems .

Sulfonyl derivatives () are often used in drug design for their ability to interact with enzyme active sites, as seen in kinase inhibitors .

Synthetic Accessibility: The acetylated compound is synthesized in one step via acetylation (), whereas carboxylic acid derivatives () require additional oxidation steps, impacting yield and scalability . Amino-substituted analogs () involve multi-step routes, including cyclization and reduction, making them less synthetically accessible .

Physicochemical Properties :

  • The acetyl group increases hydrophobicity compared to the parent compound (), which may limit aqueous solubility but enhance passive diffusion in biological systems.
  • Carboxylic acid derivatives () exhibit higher polarity, favoring solubility in polar solvents and enabling salt formation for pharmaceutical formulations .

Biological Activity

6-acetyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound belonging to the thiazolopyrimidine family. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. Its unique structure, characterized by a thiazole ring fused to a pyrimidine ring with an acetyl group at the sixth position, contributes to its biological properties.

  • Molecular Formula : C8_8H6_6N2_2O2_2S
  • Molecular Weight : 194.21 g/mol
  • CAS Number : 106265-58-1

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Anti-inflammatory Activity

Recent studies have highlighted the compound's potential as an anti-inflammatory agent. In vitro assays demonstrated that it significantly inhibits cyclooxygenase-2 (COX-2) activity. The IC50_{50} values for COX-2 inhibition were reported at approximately 0.04 μmol, comparable to the standard anti-inflammatory drug celecoxib .

2. Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In vitro tests against various bacterial strains revealed effective inhibition, suggesting its potential as a lead compound in developing new antimicrobial agents .

3. Antiproliferative Effects

Research into the antiproliferative effects of this compound indicates that it may inhibit cell proliferation in various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further investigation in cancer therapy .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other thiazolopyrimidine derivatives:

Compound Activity IC50_{50}
This compound Anti-inflammatory0.04 μmol (COX-2)
6-nitro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one AntimicrobialVaries by strain
6-amino-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one AntiproliferativeVaries by cancer type

Case Studies

Several case studies have documented the efficacy of this compound in preclinical settings:

  • Study on Anti-inflammatory Effects :
    • A study conducted on carrageenan-induced paw edema in rats demonstrated significant reduction in inflammation when treated with this compound compared to controls. The effective dose (ED50_{50}) was calculated at 11.60 μM .
  • Antimicrobial Efficacy :
    • In vitro testing against Staphylococcus aureus and Escherichia coli showed that the compound inhibited bacterial growth effectively at concentrations as low as 10 μg/mL, indicating strong antimicrobial potential .

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